molecular formula C13H22Cl2N4O B2629159 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride CAS No. 2137960-05-3

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride

Cat. No.: B2629159
CAS No.: 2137960-05-3
M. Wt: 321.25
InChI Key: LSRDECPGEUYALG-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring fused to a cycloheptapyrimidine structure, making it a unique entity in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps typically include recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, making it a candidate for drug development in treating neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. For instance, it can act as an antagonist at the α2-adrenergic receptor, inhibiting its activity . This interaction can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride stands out due to its fused ring structure, which provides unique steric and electronic properties. This makes it a versatile scaffold for drug design and other applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

2-piperazin-1-yl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11(10)15-13(16-12)17-8-6-14-7-9-17;;/h14H,1-9H2,(H,15,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRDECPGEUYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(NC2=O)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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